5-(2,4,6-trichlorophenyl)oxazole
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Overview
Description
5-(2,4,6-trichlorophenyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a 2,4,6-trichlorophenyl group. This compound is notable for its diverse applications in various fields, including medicinal chemistry and materials science. The molecular formula of this compound is C9H4Cl3NO, and it has a molecular weight of 248.49 g/mol .
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets due to their diverse pharmacological activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Oxazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of oxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-trichlorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,6-trichlorobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to yield the oxazole ring . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2,4,6-trichlorophenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, leading to different products.
Substitution: The chlorines on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can produce various substituted phenyl oxazoles .
Scientific Research Applications
5-(2,4,6-trichlorophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trichlorophenyl oxazole
- 5-(2,4-dichlorophenyl)oxazole
- 5-(2,6-dichlorophenyl)oxazole
Uniqueness
5-(2,4,6-trichlorophenyl)oxazole is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This compound exhibits distinct properties compared to its analogs, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-(2,4,6-trichlorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYYEQSPUFFPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=CN=CO2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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